![molecular formula C20H20FN5O4 B2683369 ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate CAS No. 1105237-69-1](/img/structure/B2683369.png)

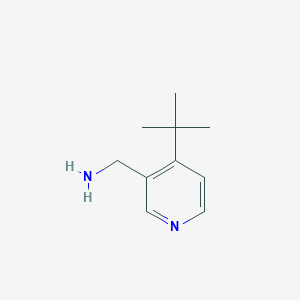

ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For example, the synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate involves reacting the compound with sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF (Tetra Hydro Furan) to generate a diborane-THF solution .Chemical Reactions Analysis

The chemical reactions involving this compound are not well documented in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties of this compound are not provided in the search results .Scientific Research Applications

Heterocyclic Synthesis and Derivative Exploration

Ethyl 2-(2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate represents a compound with potential applications in the synthesis of heterocyclic compounds. Research in this area focuses on creating diverse derivatives with significant biological and pharmacological potentials. For example, a study explores the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives from ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates, demonstrating the compound's versatility in heterocyclic chemistry and potential for generating novel compounds with varying biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Metabolic Activation and Biotransformation Studies

Another significant application is in the study of metabolic activation and biotransformation pathways, where the compound serves as a model to understand the complex metabolic processes of similar molecular structures. For instance, research has elucidated the metabolic activation pathways of a pyrazinone-containing thrombin inhibitor, providing insights into the design of inhibitors with reduced potential for generating chemically reactive intermediates, which is crucial for developing safer therapeutic agents (Singh, Silva Elipe, Pearson, Arison, Wong, White, Yu, Burgey, Lin, & Baillie, 2003).

Anticancer and Antibacterial Compound Synthesis

The synthesis of novel heterocyclic compounds containing the compound's derivatives has been explored for their potential anticancer and antibacterial activities. These studies aim to develop new therapeutic agents by synthesizing and evaluating the biological activities of compounds incorporating the this compound framework. For example, compounds have been tested for their anticancer activities across several human cancer cell lines, highlighting the therapeutic potential of derivatives synthesized from this compound (Albratty, El-Sharkawy, Alam, & others, 2017).

Coordination Complexes and Antioxidant Activity

Furthermore, the synthesis of coordination complexes constructed from pyrazole-acetamide derivatives, including compounds similar to this compound, and their antioxidant activities have been studied. This research provides valuable insights into the design of compounds with enhanced antioxidant properties, contributing to the development of novel antioxidant agents (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 2-[[2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O4/c1-2-30-17(28)10-22-16(27)11-25-20(29)19-15(18(24-25)12-3-4-12)9-23-26(19)14-7-5-13(21)6-8-14/h5-9,12H,2-4,10-11H2,1H3,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMSZDSJQLHVKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CN1C(=O)C2=C(C=NN2C3=CC=C(C=C3)F)C(=N1)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-chlorobenzyl)-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2683291.png)

![9-(3-chloro-4-methoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2683293.png)

![1-(2-{[2-(4-Chlorophenoxy)acetyl]oxy}ethyl)-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B2683295.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3,4,5-trimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2683298.png)

![N-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2683305.png)